2-amino-N-(2-methylpyridin-3-yl)propanamide
Description
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-N-(2-methylpyridin-3-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6(10)9(13)12-8-4-3-5-11-7(8)2/h3-6H,10H2,1-2H3,(H,12,13) |
InChI Key |
ZGFQDCVGSLTQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-methylpyridin-3-yl)propanamide typically involves the reaction of 2-methyl-3-pyridinecarboxylic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for 2-amino-N-(2-methylpyridin-3-yl)propanamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-methylpyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-amino-N-(2-methylpyridin-3-yl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Aromatic vs. Electron-Withdrawing Groups: Trifluoromethyl or nitro substituents (e.g., compounds 42 and 43 in ) increase metabolic resistance but may reduce solubility.
Synthesis Efficiency :
- Derivatives with simple substituents (e.g., compound 41 in ) achieve >95% yields via straightforward amide coupling, suggesting similar feasibility for the target compound.
- Complex substituents (e.g., trifluoromethoxybenzyl in compound 31 ) require multi-step synthesis but maintain high purity (>95%).
Biological Implications :
- Pyrrolidine and piperidine-containing analogs (e.g., compound 41 , compound in ) show enhanced binding to neurological targets, likely due to conformational flexibility.
- The methylpyridine group in the target compound may mimic heterocyclic motifs in CNS-active drugs (e.g., serotonin derivatives in ).
Biological Activity
2-amino-N-(2-methylpyridin-3-yl)propanamide, also known by its IUPAC name (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride, is a compound with significant potential in medicinal chemistry. Its structure features a propanamide backbone attached to a 2-methylpyridine moiety, which may influence its biological activity and interactions with various biomolecular targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H14ClN3O
- Molar Mass : 215.68 g/mol
- CAS Number : [not specified in sources]
The biological activity of 2-amino-N-(2-methylpyridin-3-yl)propanamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer and bacterial infections.
Potential Molecular Targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cellular signaling and metabolic pathways.
- Receptor Binding : It may bind to specific receptors, altering their activity and influencing physiological responses.
Biological Activity
Research indicates that 2-amino-N-(2-methylpyridin-3-yl)propanamide exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting proliferation and inducing apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of 2-amino-N-(2-methylpyridin-3-yl)propanamide:
-
Anticancer Efficacy :
- A study demonstrated that this compound could inhibit the growth of TMD8 B-cell lymphoma cells, leading to cell cycle arrest at the G1 phase and apoptosis through caspase activation .
- The compound showed a dose-dependent effect on cell viability and induced significant changes in protein expression related to cell cycle regulation.
-
Antimicrobial Activity :
- Research focused on the binding affinity of 2-amino-N-(2-methylpyridin-3-yl)propanamide against various bacterial targets indicated potential for development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-amino-N-(2-methylpyridin-3-yl)propanamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide | C17H21N3O2 | Contains an ethoxy group; larger molecular size |
| 4-Amino-N-(pyridin-4-yl)butanamide | C11H14N2O | Longer carbon chain; different functional groups |
Q & A
Q. What are the key synthetic pathways for 2-amino-N-(2-methylpyridin-3-yl)propanamide, and how can purity be ensured?
The synthesis typically involves coupling 2-methylpyridine derivatives with amine and acid precursors under controlled conditions. For example, amidation reactions using carbodiimide-based coupling agents (e.g., EDC/HOBt) are common. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity, as validated by HPLC and NMR .
Table 1: Synthesis Optimization Parameters
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (amine-acid coupling) | Higher temps risk side-reactions |
| Solvent | DMF or DCM | Polarity affects reaction rate |
| Catalysts | EDC, HOBt | Improve coupling efficiency |
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- NMR : and NMR verify backbone connectivity (e.g., pyridine ring protons at δ 7.1–8.5 ppm, amide NH at δ 6.8–7.2 ppm) .
- X-ray crystallography : Resolves spatial arrangement, including dihedral angles between pyridine and propanamide moieties .
- Mass spectrometry : Exact mass (e.g., [M+H]+ = 220.12) confirms molecular formula .
Q. What analytical techniques are essential for assessing purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
- TGA/DSC : Evaluates thermal stability (decomposition >200°C) .
- pH-dependent solubility tests : Determines stability in biological buffers (e.g., PBS at pH 7.4) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from impurity profiles or assay conditions. Mitigation strategies include:
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests .
- Batch consistency checks : Use LC-MS to verify compound integrity across studies .
- Meta-analysis : Cross-reference PubChem bioactivity data (AID 1346993) with in-house results .
Q. What computational methods optimize the compound’s reactivity for target binding?
- Docking simulations : AutoDock Vina predicts binding poses to kinases (e.g., EGFR) using PyMOL visualization .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR modeling : Correlates substituent effects (e.g., methyl vs. halogen groups) with IC values .
Table 2: Key SAR Parameters
| Modification Site | Functional Group | Impact on Activity |
|---|---|---|
| Pyridine C2-methyl | CH | Enhances metabolic stability |
| Propanamide NH | Acetyl | Reduces solubility but improves permeability |
Q. How can in vivo pharmacokinetic challenges be addressed?
- Prodrug strategies : Esterification of the amide group improves oral bioavailability .
- Microsomal stability assays : Liver microsomes (human/rat) identify metabolic hotspots (e.g., CYP3A4 oxidation) .
- Plasma protein binding : Equilibrium dialysis quantifies free fraction for dose adjustment .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
